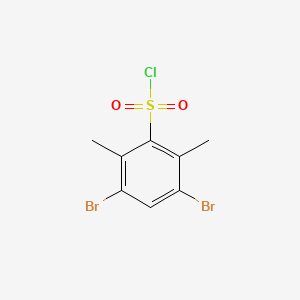

Dibrom-m-xylol-2-sulfochlorid

Description

Contextualization of Substituted Xylenes (B1142099) in Aromatic Chemistry

Xylene, or dimethylbenzene, exists as three structural isomers: ortho-, meta-, and para-xylene. rsc.org These isomers are fundamental feedstocks in the chemical industry, primarily derived from petroleum refining processes like catalytic reforming. rsc.org The presence of two methyl groups on the benzene (B151609) ring influences the electronic properties and reactivity of the aromatic system. These methyl groups are ortho-, para-directing in electrophilic aromatic substitution reactions, meaning they activate the positions ortho and para to themselves for substitution. vaia.comlibretexts.org In m-xylene (B151644), this directs incoming electrophiles to positions 2, 4, and 6. The study of substituted xylenes is a mature field, providing a deep understanding of how multiple substituents cooperatively or antagonistically influence reaction outcomes on an aromatic ring. nih.govresearchgate.net

Importance of Halogenated and Sulfonated Aromatic Building Blocks in Advanced Synthesis

The introduction of halogen and sulfonyl chloride functional groups onto an aromatic scaffold dramatically increases its synthetic utility. tcichemicals.com Halogenated aryl compounds, or aryl halides, are precursors for a vast array of transformations, most notably in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. sci-hub.se Brominated aromatics, in particular, are valuable intermediates for reactions like Suzuki, Heck, and Sonogashira couplings, and for the formation of organometallic reagents such as Grignard or organolithium compounds. sci-hub.semagtech.com.cn

Simultaneously, the aryl sulfonyl chloride group (-SO₂Cl) is a powerful functional group in its own right. nih.gov It is a key precursor for the synthesis of sulfonamides, a class of compounds with widespread applications in medicinal chemistry, famously including the sulfa drugs. cmu.eduresearchgate.net Aryl sulfonyl chlorides also react with a variety of nucleophiles to form sulfonate esters and sulfones, and can be used in reactions as a source of aryl radicals. nih.govgoogle.com The combination of both halogen and sulfonyl chloride groups on a single aromatic ring creates a "polyfunctionalized building block," offering multiple, orthogonal reaction pathways for the stepwise construction of complex molecules.

Rationale for Investigating Dibrom-m-xylol-2-sulfochlorid as a Synthetic Intermediate

4,6-Dibromo-m-xylene-2-sulfonyl chloride is a molecule of considerable synthetic potential precisely because it is a polyfunctionalized building block. The rationale for its investigation rests on the unique combination and arrangement of its functional groups:

Two Bromine Atoms: These provide handles for sequential or simultaneous cross-coupling reactions, allowing for the introduction of two different aryl, alkyl, or other groups.

One Sulfonyl Chloride Group: This site can be readily converted into a sulfonamide, sulfonate ester, or other sulfur-containing moiety, independent of the bromine atoms' reactivity.

This trifecta of reactive centers allows for a modular and highly versatile approach to synthesizing complex target molecules. The specific substitution pattern—with the bromine atoms at positions 4 and 6 and the sulfonyl chloride at position 2 of the m-xylene core—is a direct consequence of the directing effects of the parent methyl groups, making its synthesis potentially regioselective.

Historical Perspectives on Related Aryl Sulfonyl Chlorides and Brominated Aromatics

The synthesis and use of brominated aromatics and aryl sulfonyl chlorides have a long history in organic chemistry. Direct bromination of aromatic compounds has been a known transformation for over a century. magtech.com.cngoogle.com Similarly, the preparation of aryl sulfonyl chlorides via the reaction of aromatic compounds with chlorosulfonic acid is a classic and widely used method. sigmaaldrich.com

The development of sulfa drugs in the 1930s, which relied on the synthesis of p-aminobenzenesulfonamide from precursor aryl sulfonyl chlorides, cemented the importance of this functional group in medicinal chemistry. In parallel, the discovery and development of organometallic chemistry, particularly Grignard reagents in the early 1900s and the plethora of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, elevated aryl halides from simple intermediates to indispensable tools in synthetic chemistry. sci-hub.se The investigation of a molecule like 4,6-Dibromo-m-xylene-2-sulfonyl chloride builds upon this extensive historical foundation, combining these well-established functionalities into a single, highly versatile reagent for modern synthetic challenges.

Detailed Research Findings

While specific experimental data for 4,6-Dibromo-m-xylene-2-sulfonyl chloride is not widely available in the surveyed literature, its synthesis and reactivity can be reliably predicted based on established chemical principles.

Synthesis

The most direct and logical route for the synthesis of 4,6-Dibromo-m-xylene-2-sulfonyl chloride is the electrophilic chlorosulfonation of 4,6-Dibromo-m-xylene.

Reaction: 4,6-Dibromo-m-xylene + Chlorosulfonic Acid (ClSO₃H) → 4,6-Dibromo-m-xylene-2-sulfonyl chloride

In this reaction, the starting material, 4,6-Dibromo-m-xylene, has its reactivity governed by the directing effects of its four substituents. The two methyl groups at positions 1 and 3 are activating and ortho-, para-directing. The two bromine atoms at positions 4 and 6 are deactivating but are also ortho-, para-directing. The position most activated for electrophilic substitution is the C-2 position, which is ortho to both methyl groups and meta to both bromine atoms. Therefore, the sulfonation is expected to occur with high regioselectivity at this position.

Properties of the Precursor and Related Compounds

No specific physical properties for 4,6-Dibromo-m-xylene-2-sulfonyl chloride are documented in the searched literature. However, data for the precursor and related compounds provide context.

Data for α,α'-Dibromo-m-xylene and Benzenesulfonyl chloride from references tcichemicals.com. Data for 4,6-Dibromo-m-xylene from reference.

Potential Synthetic Applications

The synthetic utility of 4,6-Dibromo-m-xylene-2-sulfonyl chloride lies in the orthogonal reactivity of its functional groups.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2ClO2S/c1-4-6(9)3-7(10)5(2)8(4)14(11,12)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDBISCJHRJSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Dibrom M Xylol 2 Sulfochlorid

Precursor Synthesis and Halogenation of Xylene Derivatives

The initial stages in the synthesis of Dibrom-m-xylol-2-sulfochlorid focus on the preparation of appropriately halogenated xylene precursors. This involves the selective introduction of bromine atoms at either the benzylic positions of the methyl groups or directly onto the aromatic ring.

Regioselective Bromination of m-Xylene (B151644) Precursors

The regioselectivity of the bromination of m-xylene is a critical factor that dictates the final substitution pattern of the target molecule. Depending on the reaction conditions, bromination can be directed to the alkyl side chains or the aromatic nucleus.

Radical bromination targets the benzylic positions of the methyl groups on the m-xylene ring. This reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. The product of this reaction, α,α′-Dibromo-m-xylene, serves as a key precursor where the bromine atoms are attached to the methyl groups rather than the aromatic ring.

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| α,α′-Dibromo-m-xylene | 1,3-Bis(bromomethyl)benzene; m-Xylylene dibromide | 626-15-3 | C8H8Br2 |

This precursor is valuable for subsequent reactions where functionalization at the benzylic positions is desired.

In contrast to radical bromination, electrophilic aromatic substitution introduces bromine atoms directly onto the benzene (B151609) ring. The directing effects of the two methyl groups in m-xylene, which are ortho, para-directing, and the steric hindrance between them, influence the position of the incoming electrophile.

Bromination of m-xylene with molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, leads to the substitution on the aromatic ring. The primary products are 2-bromo-m-xylene (B44306) and 4-bromo-m-xylene. The formation of 2-bromo-m-xylene is often less favored due to steric hindrance between the two methyl groups. However, specific reaction conditions can be optimized to influence the isomeric ratio. For instance, bromination of m-xylene can yield 2-bromo-m-xylene and 4-bromo-m-xylene in a ratio of 0.47 to 1. google.com Further bromination can lead to di- and polybrominated products. The sulfonic acid group is a deactivating group and directs incoming electrophiles to the meta position. study.com

| Reaction | Product(s) | Key Considerations |

| Electrophilic Aromatic Bromination of m-xylene | 2-bromo-m-xylene, 4-bromo-m-xylene, and dibrominated xylenes (B1142099) | The ratio of isomers is dependent on reaction conditions and catalysts. |

| Bromination of Phenylsulfonic acid | Meta-substituted product | The sulfonic acid group is deactivating and meta-directing. study.com |

Synthesis of Sulfonic Acid Precursors via Sulfonation of Aromatic Systems

The introduction of a sulfonic acid group onto the aromatic ring is a key step toward the final sulfonyl chloride. This is typically achieved through electrophilic aromatic sulfonation using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. The sulfonation of benzene and its derivatives is a reversible reaction. libretexts.orglibretexts.org

When m-xylene is sulfonated, the directing effects of the two ortho, para-directing methyl groups guide the sulfonic acid group primarily to the 4-position, and to a lesser extent, the 2-position.

Convergent and Divergent Synthetic Approaches to the Polyfunctionalized Core

The synthesis of a polysubstituted benzene derivative like Dibrom-m-xylol-2-sulfochlorid can be approached using either convergent or divergent strategies.

Divergent Synthesis: This approach begins with a central core molecule, in this case, m-xylene, which is sequentially functionalized. jove.com For the target molecule, a divergent route might involve the initial bromination of m-xylene, followed by sulfonation and subsequent conversion to the sulfonyl chloride. The order of these steps is crucial and is dictated by the directing effects of the substituents introduced at each stage. Planning a synthesis for polysubstituted benzenes often involves working backward from the target molecule and considering the directing effects of the substituents at each step. pressbooks.publibretexts.org

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the final steps. For a polysubstituted benzene, this could involve the synthesis of a brominated aromatic fragment and another fragment containing the sulfonyl chloride precursor, which are then coupled. While less common for the synthesis of relatively small molecules like Dibrom-m-xylol-2-sulfochlorid, convergent strategies are highly efficient for the preparation of more complex structures.

The choice between these strategies depends on factors such as the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates.

Introduction of the Sulfonyl Chloride Moiety

The final step in the synthesis of the target compound is the introduction of the sulfonyl chloride group. There are two primary methods to achieve this:

Direct Chlorosulfonation: This method involves the reaction of a suitable precursor, such as a dibrominated m-xylene, with chlorosulfonic acid. This one-step process introduces the sulfonyl chloride group directly onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing bromine and methyl substituents.

Conversion of a Sulfonic Acid: Alternatively, a pre-formed sulfonic acid derivative can be converted into the corresponding sulfonyl chloride. This is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step process first involves the sulfonation of the dibromo-m-xylene intermediate, followed by chlorination.

The choice of method depends on the stability of the starting materials and intermediates to the harsh conditions often employed in these reactions.

Direct Chlorosulfonation Reactions

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating and chlorinating agent. mdpi.com The reaction mechanism involves the attack of the electron-rich aromatic ring of a dibromo-m-xylene precursor on the electrophilic sulfur atom of the reagent.

The general scheme for this reaction is as follows: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + HCl + H₂SO₄

For the synthesis of Dibrom-m-xylol-2-sulfochlorid, the starting material would be a specific isomer of dibromo-m-xylene. The reaction is typically conducted by adding the aromatic substrate portion-wise to chilled chlorosulfonic acid. mdpi.com The exothermic nature of the reaction necessitates careful temperature control to minimize side reactions and degradation.

| Parameter | Typical Condition | Rationale |

| Reagent | Chlorosulfonic acid (ClSO₃H) | Acts as both the sulfonating and chlorinating agent. |

| Stoichiometry | Excess ClSO₃H (e.g., 8 equivalents) | Drives the reaction to completion and can act as the solvent. mdpi.com |

| Temperature | -25 °C to 0 °C during addition | Controls the highly exothermic reaction and prevents side product formation. mdpi.com |

| Reaction Time | 1-3 hours | Kinetics often dictate completion within this timeframe. mdpi.com |

The primary challenge in this direct approach is controlling the regioselectivity, which is determined by the directing effects of the existing substituents on the m-xylene ring (two bromine atoms and two methyl groups).

Conversion of Sulfonic Acids to Sulfonyl Chlorides

An alternative, two-step pathway involves the initial sulfonation of the dibromo-m-xylene to produce the corresponding sulfonic acid, followed by conversion of the sulfonic acid to the target sulfonyl chloride. This method can sometimes offer better control over the reaction and purity of the final product.

Step 1: Sulfonation The aromatic ring is first sulfonated using fuming sulfuric acid (H₂SO₄/SO₃) to yield Dibrom-m-xylol-2-sulfonic acid. This reaction is reversible and can be used to install a sulfonic acid group at a specific position. lkouniv.ac.in

Step 2: Chlorination of the Sulfonic Acid The isolated sulfonic acid is then treated with a chlorinating agent to form the sulfonyl chloride. Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

| Chlorinating Agent | Reaction Byproducts | Considerations |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying purification. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl(g) | POCl₃ has a high boiling point and may require distillation for removal. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of Dibrom-m-xylol-2-sulfochlorid is crucial for maximizing yield and ensuring high purity, which is essential for subsequent applications. Key parameters to consider include reagent stoichiometry, temperature, reaction time, and the choice of solvent.

A design of experiments (DOE) approach can be used to systematically investigate the impact of these variables. mdpi.com For instance, increasing the equivalents of chlorosulfonic acid in a direct chlorosulfonation has been shown to improve isolated yields from 67.3% to 87.7% in related aryl sulfonyl chloride syntheses. mdpi.com

Key Optimization Parameters:

Temperature Control: Maintaining a low temperature during the addition of the substrate to chlorosulfonic acid is critical to prevent the formation of undesired isomers and sulfone byproducts. mdpi.com

Quenching and Precipitation: The method of quenching the reaction mixture significantly affects product purity. A slow, controlled addition of the reaction mixture to an ice/water mixture is a common method to precipitate the sulfonyl chloride product while minimizing hydrolysis back to the sulfonic acid. acs.orgresearchgate.net

Solvent Effects: While direct chlorosulfonation often uses an excess of chlorosulfonic acid as the solvent, multistep processes may benefit from the use of inert organic solvents. In the conversion of sulfonic acids, solvents like acetonitrile (B52724) can be employed. nih.gov

Integrated Synthetic Pathways for Dibrom-m-xylol-2-sulfochlorid

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of integrated pathways that combine multiple steps or achieve high levels of control.

One-Pot and Multistep Synthetic Sequences

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by avoiding lengthy separation processes and reducing waste. For a compound like Dibrom-m-xylol-2-sulfochlorid, a one-pot procedure could involve its in-situ formation followed immediately by reaction with an amine to produce a sulfonamide. nih.govacs.orgprinceton.edu This approach is particularly useful as it circumvents the isolation of the often reactive and moisture-sensitive sulfonyl chloride intermediate. princeton.edu

A potential multistep sequence might be preferred for achieving very high purity. This would involve:

Synthesis of the specific dibromo-m-xylene isomer.

Sulfonation to the sulfonic acid.

Purification of the sulfonic acid intermediate.

Conversion to the sulfonyl chloride.

Final purification of the product.

While more labor-intensive, this stepwise approach allows for characterization and quality control at each stage.

Stereochemical and Regiochemical Control in Synthesis

For Dibrom-m-xylol-2-sulfochlorid, regiochemical control is paramount to ensure the sulfonyl chloride group is installed at the C-2 position of the m-xylene ring. The outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents already present.

Methyl groups (-CH₃): Activating and ortho, para-directing.

Bromine atoms (-Br): Deactivating but ortho, para-directing.

In a starting material such as 4,6-dibromo-1,3-dimethylbenzene, the C-2 position is ortho to the C-1 methyl group and the C-6 bromo group, and para to the C-3 methyl group. This convergence of directing effects strongly favors electrophilic attack at the C-2 position over the sterically hindered C-5 position. The precise control of regioselectivity is a key aspect of the synthesis, often guided by both electronic and steric factors. nih.govresearchgate.net Advanced strategies can even utilize remote functional groups to direct an electrophile to a specific location through space. nih.gov

Isolation and Purification Techniques for Complex Aryl Halides and Sulfonyl Chlorides

The isolation and purification of aryl sulfonyl chlorides are complicated by their reactivity, particularly their susceptibility to hydrolysis.

Isolation: A common and effective method for isolation is precipitation by quenching the reaction mixture in cold water or an ice/water slurry. acs.org The low solubility of the aryl sulfonyl chloride in the aqueous medium protects it from rapid hydrolysis and allows for its collection by filtration. acs.orgresearchgate.net The use of an organic co-solvent during precipitation can sometimes improve the physical properties of the isolated solid, making it easier to handle. mdpi.com

Purification: Purification can be challenging. While many sulfonyl chlorides are stable enough for chromatographic purification on silica (B1680970) gel, electron-deficient compounds can be prone to decomposition. nih.gov

Common purification techniques include:

Recrystallization: An effective method for obtaining high-purity crystalline material, provided a suitable solvent system can be found in which the sulfonyl chloride is stable.

Extraction: After quenching, the product can be extracted into an organic solvent immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate). The organic layer is then washed to remove residual acid and dried before solvent removal.

Continuous Filtration: For larger-scale production, automated continuous filtration systems can be employed to safely and efficiently isolate the solid product. mdpi.com

Given the complex nature of Dibrom-m-xylol-2-sulfochlorid as a polyhalogenated aromatic compound, a combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Reactivity and Transformation Studies of Dibrom M Xylol 2 Sulfochlorid

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophilic center, primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, facilitating a variety of substitution reactions.

Nucleophilic Displacement Reactions for Sulfonamide Formation

One of the most characteristic reactions of sulfonyl chlorides is their facile conversion to sulfonamides upon treatment with primary or secondary amines. This reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. The general transformation is illustrated below:

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

The reactivity of the sulfonyl chloride in Dibrom-m-xylol-2-sulfochlorid is influenced by the electronic effects of the substituents on the aromatic ring. The two bromine atoms, being electron-withdrawing, are expected to enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack.

Table 1: Exemplary Nucleophilic Displacement Reactions for Sulfonamide Formation

| Nucleophile (Amine) | Product | Potential Reaction Conditions |

|---|---|---|

| Ammonia | 2,4-Dibromo-1,3-dimethylbenzene-5-sulfonamide | Aqueous ammonia, room temperature |

| Aniline | N-Phenyl-2,4-dibromo-1,3-dimethylbenzene-5-sulfonamide | Pyridine, 0°C to room temperature |

| Diethylamine | N,N-Diethyl-2,4-dibromo-1,3-dimethylbenzene-5-sulfonamide | Triethylamine, CH₂Cl₂, room temperature |

Derivatization to Sulfonic Esters and Sulfones

Sulfonyl chlorides readily react with alcohols or phenols in the presence of a base to form sulfonic esters (sulfonates). This reaction, known as sulfonylation, is analogous to sulfonamide formation, with the oxygen of the alcohol acting as the nucleophile. Pyridine is a commonly used base and can also serve as the solvent.

Ar-SO₂Cl + R'OH → Ar-SO₂OR' + HCl

Furthermore, sulfonyl chlorides can be converted into sulfones through reactions with organometallic reagents, such as Grignard reagents or organocuprates. This transformation involves the formation of a new carbon-sulfur bond.

Table 2: Derivatization to Sulfonic Esters and Sulfones

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Methanol | Methyl 2,4-dibromo-1,3-dimethylbenzene-5-sulfonate | Pyridine, 0°C |

| Phenol | Phenyl 2,4-dibromo-1,3-dimethylbenzene-5-sulfonate | Aqueous NaOH, room temperature |

| Phenylmagnesium bromide | Diphenyl sulfone derivative | Anhydrous ether, reflux |

Reductive Transformations of the Sulfonyl Chloride

The sulfonyl chloride group can be reduced to a variety of other sulfur-containing functional groups. A common transformation is the reduction to a thiol (mercaptan). This can be achieved using strong reducing agents like lithium aluminum hydride or zinc and acid. The reaction proceeds through the corresponding sulfinic acid and disulfide intermediates.

Ar-SO₂Cl + [H] → Ar-SH

Table 3: Reductive Transformations of the Sulfonyl Chloride Group

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Zinc / Sulfuric Acid | 2,4-Dibromo-1,3-dimethylbenzene-5-thiol | Ethanol, reflux |

| Lithium Aluminum Hydride | 2,4-Dibromo-1,3-dimethylbenzene-5-thiol | Anhydrous THF, 0°C to reflux |

| Triphenylphosphine | 2,4-Dibromo-1,3-dimethylbenzene-5-thiol | Toluene, reflux |

Reactivity of the Brominated Xylene Moiety

The two bromine atoms attached to the xylene ring and the two benzylic methyl groups provide additional sites for chemical modification.

Substitution Reactions (Nucleophilic Aromatic Substitution, Benzylic Substitution)

Nucleophilic Aromatic Substitution (SNA r): While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution. The sulfonyl chloride group is a powerful electron-withdrawing group, and its presence is expected to activate the bromine atoms (particularly the one ortho to it) towards SNAr reactions, especially under forcing conditions with strong nucleophiles. libretexts.org

Benzylic Substitution: The methyl groups of the xylene ring are benzylic and are therefore susceptible to free radical substitution. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) would lead to the selective bromination of one or both methyl groups, yielding the corresponding benzyl (B1604629) bromides. These benzylic bromides are versatile intermediates for further nucleophilic substitution reactions.

Table 4: Substitution Reactions of the Brominated Xylene Moiety

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy-substituted derivative |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | (Bromomethyl)-substituted derivative |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms on the aromatic ring serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of biaryl compounds or the introduction of alkyl or vinyl groups. Research on the Suzuki-Miyaura coupling of 2-bromo-m-xylene (B44306) has demonstrated the feasibility of such transformations on this molecular framework. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. nih.govnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgrsc.orgnist.gov

The relative reactivity of the two bromine atoms in these cross-coupling reactions may differ due to their different steric and electronic environments, potentially allowing for selective mono- or di-functionalization by careful control of reaction conditions.

Table 5: Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

Radical Reactions Involving Carbon-Bromine Bonds

While the sulfonyl chloride and methyl groups also influence radical reactivity, the carbon-bromine bonds present distinct opportunities for radical-mediated transformations. Aryl bromides can participate in various radical reactions, typically initiated by radical initiators or photolysis.

Homolytic cleavage of the C-Br bond in aryl bromides is generally more difficult than for alkyl bromides and requires significant energy input, for example, through high temperatures or UV light. However, in the presence of suitable radical initiators or transition metal catalysts, these bonds can be induced to react. For instance, in reactions analogous to those of other aryl bromides, the bromine atoms of Dibrom-m-xylol-2-sulfochlorid could be susceptible to substitution by radical nucleophiles or participate in radical coupling reactions.

In contrast to sulfonyl chlorides, sulfonyl bromides are known to more readily undergo light-induced homolysis to generate sulfonyl radicals. wikipedia.org While the subject compound is a sulfonyl chloride, this highlights the general susceptibility of sulfonyl halides to radical processes under the right conditions. Radical cyclization reactions have been observed in related compounds, such as ene sulfonamides, where radical addition is followed by the elimination of a sulfonyl radical. nih.gov

It is important to note that benzylic C-H bonds of the methyl groups are also potential sites for radical reactions, such as free-radical bromination, which could compete with reactions at the C-Br bonds depending on the reagents and conditions used. researchgate.net

Interplay of Functional Groups and Synergistic Reactivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. taylorandfrancis.comnih.gov In Dibrom-m-xylol-2-sulfochlorid, the primary sites for nucleophilic attack are the electrophilic sulfur atom of the sulfonyl chloride group and, to a lesser extent, the carbon atoms bearing the bromine substituents (via nucleophilic aromatic substitution, though this is generally difficult without strong activation).

The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles, including water, alcohols, and amines, leading to the formation of sulfonic acids, sulfonates, and sulfonamides, respectively. wikipedia.org Reactions involving this group are typically fast and occur under mild conditions.

Achieving selective reaction at the C-Br bonds in the presence of the highly reactive sulfonyl chloride group would be a significant synthetic challenge. Such a transformation would likely require carefully chosen reagents and conditions that favor, for example, a transition-metal-catalyzed cross-coupling reaction at the C-Br bond while minimizing reaction at the sulfonyl chloride. Conversely, protecting the sulfonyl chloride group, for instance by converting it to a less reactive derivative, could allow for selective manipulation of the C-Br bonds.

The selective acylation of hydroxyl groups in the presence of other functional groups is a well-studied area that provides a conceptual framework for understanding chemoselectivity. rsc.org While not directly applicable to the subject compound, these studies highlight the principles of tuning reagent reactivity and reaction conditions to achieve selective transformations in polyfunctional molecules. researchgate.net

The substituents on the aromatic ring—two bromine atoms, two methyl groups, and a sulfonyl chloride group—exert significant electronic and steric influences on the reactivity of the molecule.

Electronic Effects:

Bromine atoms: Halogens are deactivating yet ortho-, para-directing for electrophilic aromatic substitution due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating).

Methyl groups: Alkyl groups are activating and ortho-, para-directing due to inductive effects and hyperconjugation.

Sulfonyl chloride group: The -SO₂Cl group is strongly electron-withdrawing and deactivating, acting as a meta-director for electrophilic aromatic substitution.

Steric Effects:

The presence of multiple substituents on the aromatic ring creates steric hindrance around the reactive centers. The ortho-methyl and/or bromine groups can sterically hinder the approach of nucleophiles to the sulfonyl chloride group. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution at the sulfur atom. nih.govmdpi.com This "steric acceleration" has been attributed to the relief of ground-state steric strain upon moving to a trigonal bipyramidal transition state. nih.govresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of Dibrom-m-xylol-2-sulfochlorid is crucial for predicting its reactivity and controlling the outcome of its transformations. While specific mechanistic studies on this exact compound are not available, extensive research on the solvolysis and nucleophilic substitution of arenesulfonyl chlorides provides a solid foundation for this discussion.

The nature of the reaction intermediates in the transformations of Dibrom-m-xylol-2-sulfochlorid will depend on the reaction type.

Nucleophilic Substitution at Sulfur: The hydrolysis of arenesulfonyl chlorides is generally believed to proceed through an Sₙ2-type mechanism, involving a trigonal bipyramidal transition state. beilstein-journals.orgcdnsciencepub.com In some cases, particularly with electron-donating substituents and in ionizing solvents, a more dissociative Sₙ1-like mechanism might be involved. The reaction of benzenesulfonyl chloride with imidazole, for example, is thought to proceed through a bimolecular nucleophilic displacement mechanism.

Radical Reactions: In radical reactions, the key intermediates would be radicals. For instance, electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to proceed through radical anions, which can then undergo further reactions. cdnsciencepub.comscholaris.ca Homolytic cleavage of a C-Br bond would generate an aryl radical, while radical abstraction of a benzylic hydrogen would produce a benzyl-type radical.

The table below summarizes plausible reaction intermediates for different transformations of Dibrom-m-xylol-2-sulfochlorid.

| Reaction Type | Plausible Intermediates |

| Nucleophilic Substitution at Sulfur | Trigonal bipyramidal transition state/intermediate |

| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) |

| Radical Halogenation at Methyl Group | Benzyl-type radical |

| Nucleophilic Aromatic Substitution | Meisenheimer complex |

| Electrochemical Reduction | Radical anion, arylsulfinyl radical |

Kinetic studies on the reactions of arenesulfonyl chlorides have provided valuable insights into their mechanisms. The rates of hydrolysis and other nucleophilic substitutions are highly dependent on the nature and position of the substituents on the aromatic ring. osti.govrsc.org

Substituent Effects on Reaction Rates:

Electron-withdrawing groups on the aromatic ring generally increase the rate of nucleophilic attack at the sulfonyl sulfur by making it more electrophilic.

Electron-donating groups tend to decrease the reaction rate.

The relationship between substituent electronic effects and reaction rates can often be quantified using Hammett plots. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 was observed, indicating that the reaction is favored by electron-withdrawing substituents. nih.govmdpi.com

The table below presents generalized data on the effect of substituents on the rate of hydrolysis of benzenesulfonyl chlorides, which can be used to infer the reactivity of Dibrom-m-xylol-2-sulfochlorid.

| Substituent (at para-position) | Relative Rate of Hydrolysis |

| -OCH₃ | Slower |

| -CH₃ | Slower |

| -H | 1 (Reference) |

| -Br | Faster |

| -NO₂ | Much Faster |

Data is generalized from typical trends observed in the solvolysis of arenesulfonyl chlorides. beilstein-journals.orgcdnsciencepub.com

For Dibrom-m-xylol-2-sulfochlorid, the electron-withdrawing bromine and sulfonyl chloride groups would be expected to increase the rate of nucleophilic attack at the sulfur atom, while the electron-donating methyl groups would have the opposite effect. The net effect on the reaction rate would depend on the balance of these electronic influences and the steric effects discussed previously.

Synthesis and Exploration of Derivatives and Analogues

Modifications of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic functional group that readily undergoes nucleophilic substitution, making it an ideal handle for introducing a variety of functional groups. fiveable.me

The reaction of Dibrom-m-xylol-2-sulfochlorid with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in numerous therapeutic agents. nih.govresearchgate.net Similarly, reaction with alcohols provides sulfonic esters, and hydrolysis leads to the formation of the corresponding sulfonic acid.

Table 1: Synthesis of Sulfonamides, Sulfonic Esters, and Sulfonic Acids from Dibrom-m-xylol-2-sulfochlorid

| Nucleophile | Product Class | Example Product |

|---|---|---|

| Aniline | Sulfonamide | N-phenyl-4,6-bis(bromomethyl)benzene-2-sulfonamide |

| Methanol | Sulfonic Ester | Methyl 4,6-bis(bromomethyl)benzene-2-sulfonate |

In the context of medicinal chemistry, bioisosteric replacement of the sulfonyl chloride or resulting sulfonamide group can be explored to modulate the physicochemical and pharmacokinetic properties of the molecule. Common bioisosteres for the sulfonic acid group (derived from the sulfonyl chloride) include carboxylic acids, phosphonic acids, and tetrazoles. The synthesis of such analogues would require a multi-step approach starting from a different precursor than Dibrom-m-xylol-2-sulfochlorid.

Transformations of the Brominated Xylene Core

The two benzylic bromine atoms on the xylene core are susceptible to nucleophilic substitution, providing another point of diversification. Additionally, the aromatic ring itself can be further functionalized.

While the existing substituents on the aromatic ring of Dibrom-m-xylol-2-sulfochlorid are deactivating towards electrophilic aromatic substitution, it is still possible to introduce further functional groups under specific conditions. For instance, nitration could be achieved using a nitrating agent, with the position of substitution being directed by the existing groups.

The benzylic bromine atoms are excellent leaving groups and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at these positions.

Table 2: Nucleophilic Substitution Reactions at the Benzylic Positions

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Cyanide | Sodium Cyanide | Nitrile |

| Azide | Sodium Azide | Azide |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Thiolate | Sodium Thiophenoxide | Thioether |

Design and Synthesis of Library Compounds Based on the Dibrom-m-xylol-2-sulfochlorid Scaffold

The orthogonality of the reactivity of the sulfonyl chloride group and the benzylic bromides allows for the combinatorial synthesis of a library of compounds. This approach is highly valuable in drug discovery for the rapid generation of a multitude of structurally diverse molecules for screening. nih.govenamine.net For example, a library can be constructed by first reacting the sulfonyl chloride with a set of diverse amines to form a collection of sulfonamides. Subsequently, each of these sulfonamides can be further reacted with a set of different nucleophiles to substitute the benzylic bromides.

Table 3: Exemplar Library Based on the Dibrom-m-xylol-2-sulfochlorid Scaffold

| Amine (R1-NH2) | Nucleophile (Nu-) | Final Compound Structure |

|---|---|---|

| Aniline | Cyanide | 4,6-bis(cyanomethyl)-N-phenylbenzene-2-sulfonamide |

| Methylamine | Azide | 4,6-bis(azidomethyl)-N-methylbenzene-2-sulfonamide |

In-depth Analysis of Dibrom-m-xylol-2-sulfochlorid Reveals a Gap in Current Chemical Literature

Despite a comprehensive search of scientific databases and chemical supplier catalogs, detailed information regarding the specific chemical compound "Dibrom-m-xylol-2-sulfochlorid," also known by its systematic name 2,4-Dibromo-m-xylene-6-sulfonyl chloride, remains elusive. This notable absence from the public record suggests that the compound is either a highly specialized and niche molecule with limited documentation, is referred to by an alternative, less common nomenclature, or has not been extensively synthesized or characterized.

The inquiry into the advanced applications of Dibrom-m-xylol-2-sulfochlorid in organic synthesis and materials science, as outlined in the requested article structure, could not be fulfilled due to the lack of available data. The intended exploration of its role as a building block for complex organic synthesis, its utility in creating specialty chemicals, and its potential in ligand design is currently impeded by this information gap.

While the search did yield information on related compounds, such as various brominated xylenes (B1142099) and other sulfonyl chlorides, none of the findings directly pertained to the specific structure and functional group arrangement of Dibrom-m-xylol-2-sulfochlorid. For instance, information on α,α'-Dibromo-m-xylene was found, but this compound differs significantly in its chemical reactivity and potential applications from the target sulfonyl chloride.

Therefore, until further research and documentation on Dibrom-m-xylol-2-sulfochlorid become publicly accessible, a detailed and authoritative article on its advanced applications in organic synthesis and materials science cannot be responsibly generated. The current state of chemical literature does not provide the necessary foundation to address the specific subsections of the proposed article, including its use as a precursor for polysubstituted aromatics, its role in cascade reactions, or its application in the synthesis of dyes, pigments, agrochemicals, or advanced materials. Similarly, any discussion on ligand design and coordination chemistry based on its derivatives would be purely conjectural.

Advanced Applications in Organic Synthesis and Materials Science

Ligand Design and Coordination Chemistry (if applicable to formed derivatives)

Incorporation into Poly-functional Ligands

The structure of 2,4-Dibromo-1,3-dimethylbenzene-5-sulfonyl chloride is an excellent scaffold for creating poly-functional ligands, which are crucial in coordination chemistry, catalysis, and the development of molecular sensors. The synthesis of such ligands can be envisioned through a two-stage process targeting its different reactive sites.

Stage 1: Sulfonyl Group Functionalization

The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds. semanticscholar.orgyoutube.comnih.gov By reacting it with bifunctional amines (e.g., aminopyridines or amino-phenols), a primary chelating site can be introduced. For instance, reaction with 2-aminopyridine (B139424) would yield an N-(pyridin-2-yl)sulfonamide derivative, creating a bidentate N,N-donor site involving the pyridine (B92270) nitrogen and a sulfonamide oxygen or nitrogen, capable of coordinating to metal ions. This initial step transforms the sulfonyl chloride into a stable, coordinating moiety.

Stage 2: Aryl Bromide Functionalization via Cross-Coupling

Following the functionalization of the sulfonyl group, the two bromine atoms on the aromatic ring serve as handles for subsequent carbon-carbon or carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. sigmaaldrich.comlibretexts.orglibretexts.org This allows for the introduction of additional coordinating groups, thereby increasing the denticity and complexity of the ligand.

Suzuki-Miyaura Coupling: The reaction of the dibromo derivative with aryl or heteroaryl boronic acids can append aromatic moieties such as pyridyl, pyrimidyl, or carboxyl-substituted phenyl rings. researchgate.netresearchgate.netnih.govmdpi.com A sequential, selective coupling could even allow for the introduction of two different functional groups.

Sonogashira Coupling: The use of terminal alkynes in a Sonogashira coupling reaction can introduce rigid, linear coordinating vectors. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com For example, coupling with ethynylpyridine would attach pyridyl groups via a rigid alkyne spacer, creating a ligand with a well-defined geometry suitable for constructing predictable coordination complexes.

This stepwise functionalization strategy allows for the rational design of ligands with tailored electronic properties, steric bulk, and coordination geometries, starting from the versatile 2,4-Dibromo-1,3-dimethylbenzene-5-sulfonyl chloride precursor.

Metal-Organic Framework (MOF) Linker Potential

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic "linker" molecules. google.com While 2,4-Dibromo-1,3-dimethylbenzene-5-sulfonyl chloride is not a linker in its native form due to the lack of appropriate coordinating groups (like carboxylates or azoles), it is a valuable precursor for creating functionalized MOF linkers and for modifying existing MOFs.

Precursor to a Dicarboxylic Acid Linker

The most direct way to convert this compound into a primary MOF linker is by transforming the two bromo-substituents into carboxylate groups. This can be achieved through several synthetic routes, such as:

Lithiation and Carboxylation: Reaction with an organolithium reagent (e.g., n-butyllithium) followed by quenching with carbon dioxide gas (CO₂) would generate a dicarboxylic acid.

Palladium-Catalyzed Carboxylation: Using carbon monoxide (CO) and a suitable water source under palladium catalysis.

The resulting molecule, a dicarboxylic acid with a pendant sulfonyl chloride (or a pre-functionalized sulfonamide/sulfonate ester) group, could then be used in solvothermal synthesis to build a MOF. researchgate.netcd-bioparticles.net The sulfonyl-based group would not be part of the framework's structural coordination but would project into the MOF pores, imparting specific functionality such as selective guest adsorption or catalytic activity.

Role in Post-Synthetic Modification (PSM)

A highly promising application for this compound is in the post-synthetic modification (PSM) of existing MOFs. rsc.orgrsc.orgnih.govresearchgate.netacs.org Many robust MOFs, such as those from the UiO and MIL families, can be synthesized with linkers containing reactive functional groups like amines (-NH₂) or sulfonic acids (-SO₃H).

2,4-Dibromo-1,3-dimethylbenzene-5-sulfonyl chloride could be used to functionalize these pre-formed frameworks:

Reaction with Amino-Functionalized MOFs: In MOFs like UiO-66-NH₂ or CAU-1-NH₂, the sulfonyl chloride group can react with the amino groups on the linkers to form sulfonamide bonds within the pores of the material. rsc.orgresearchgate.net This would install the bulky and functional dibromo-xylene moiety onto the MOF's internal surface.

Reaction with Sulfonic Acid-Functionalized MOFs: In frameworks like Cr-MIL-101-SO₃H, the sulfonic acid groups can be converted to sulfonyl chlorides in situ, which can then be reacted with amines. rsc.orgnih.govresearchgate.net While this is an indirect application, it highlights the utility of sulfonyl chloride chemistry in MOF functionalization.

The introduction of the dibromo-xylene group via PSM could serve multiple purposes: it could modify the pore environment for selective adsorption, and the remaining bromine atoms could act as sites for further, secondary post-synthetic modifications, allowing for the creation of highly complex, multifunctional materials. The sulfonyl group itself, once part of the MOF, can enhance properties like proton conductivity or serve as a site for catalysis. nih.govnih.govatlasofscience.orgdntb.gov.ua

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

There are no specific Density Functional Theory (DFT) studies found for Dibrom-m-xylol-2-sulfochlorid. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide valuable insights into the molecule's geometry, bond lengths, bond angles, and electronic properties such as orbital energies and charge distribution. However, without published research, no data on these specific parameters can be provided.

Prediction of Reactivity and Reaction Pathways

Information regarding the computationally predicted reactivity and reaction pathways of Dibrom-m-xylol-2-sulfochlorid is not available in the surveyed literature. Theoretical studies in this area would typically involve mapping potential energy surfaces to identify transition states and intermediates, thereby elucidating possible reaction mechanisms. Such studies are crucial for understanding the chemical behavior of a compound.

Conformation Analysis and Stereochemical Considerations

No dedicated conformational analysis or stereochemical investigations for Dibrom-m-xylol-2-sulfochlorid have been found. Such studies would be essential to understand the three-dimensional arrangement of the atoms in the molecule and the potential existence of different stable conformations (conformers) or stereoisomers, which can significantly influence its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) studies being conducted on compounds derived from Dibrom-m-xylol-2-sulfochlorid. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of such models would require a dataset of synthesized derivatives and their corresponding measured activities, which appears to be unavailable at present.

Future Research Directions and Outlook

Development of Greener and More Efficient Synthetic Routes

The synthesis of polysubstituted aromatic compounds like Dibrom-m-xylol-2-sulfochlorid traditionally relies on multi-step processes that can generate significant chemical waste. Future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Current Synthetic Paradigms and Their Limitations Conventional methods for producing aryl sulfonyl chlorides often involve electrophilic aromatic substitution with reagents like chlorosulfonic acid or oxidative chlorination of organosulfur compounds. nih.gov These approaches can suffer from limitations such as harsh acidic conditions, the use of hazardous reagents, and a lack of regioselectivity, which is particularly challenging for polysubstituted arenes. nih.gov

Emerging Greener Alternatives The development of greener synthetic routes is a key area of future research. This includes:

Catalytic Approaches: Palladium-catalyzed methods for the preparation of aryl sulfonyl chlorides from arylboronic acids have shown promise, offering mild reaction conditions and high functional group tolerance. nih.gov Adapting such catalytic systems for the specific synthesis of Dibrom-m-xylol-2-sulfochlorid could offer a more efficient and selective route.

Flow Chemistry: Continuous flow processes are being explored to improve the safety, speed, and environmental footprint of challenging reactions like chlorosulfonation. mdpi.comnih.gov Implementing a flow synthesis for Dibrom-m-xylol-2-sulfochlorid could mitigate the hazards associated with handling highly reactive intermediates and allow for better control over reaction parameters. researchgate.netnih.gov

Sustainable Reagents and Solvents: Research into replacing hazardous reagents and solvents is ongoing. For instance, the use of aqueous acidic conditions for the preparation of aryl sulfonyl chlorides from diazonium salts has been shown to have significant environmental benefits. acs.org Exploring such aqueous processes for the synthesis of Dibrom-m-xylol-2-sulfochlorid could lead to a more sustainable manufacturing process.

A comparative overview of traditional versus potential greener synthetic routes is presented in Table 1.

| Synthetic Aspect | Traditional Methods | Potential Greener Alternatives |

| Reagents | Chlorosulfonic acid, thionyl chloride | Catalytic systems (e.g., Palladium), sustainable sulfur dioxide surrogates rsc.org |

| Solvents | Acetic acid, chlorinated solvents | Aqueous media, recyclable solvents acs.org |

| Process | Batch processing | Continuous flow synthesis mdpi.com |

| Waste Generation | High, often acidic waste streams | Reduced waste, potential for catalyst recycling |

Exploration of Novel Catalytic Transformations

The sulfonyl chloride group in Dibrom-m-xylol-2-sulfochlorid is a highly reactive functional handle that can participate in a wide array of chemical transformations. Future research will undoubtedly focus on leveraging modern catalytic methods to explore its reactivity.

Cross-Coupling Reactions Aryl sulfonyl chlorides are increasingly being used as coupling partners in various transition metal-catalyzed reactions. nih.gov Future work could explore:

Suzuki-Miyaura Coupling: While challenging, the development of palladium catalysts that can selectively activate the C-S bond of the sulfonyl chloride for cross-coupling with boronic acids would open up new avenues for carbon-carbon bond formation.

Desulfonylative Cross-Couplings: Palladium catalysis is known to promote the desulfonylation of aryl sulfonyl chlorides, which can then act as aryl halide equivalents in C-C bond-forming reactions. mit.edu Investigating this reactivity with Dibrom-m-xylol-2-sulfochlorid could provide a novel route to highly substituted biaryl compounds.

Asymmetric Catalysis The development of chiral catalysts for reactions involving the sulfonyl chloride group could lead to the synthesis of enantiomerically enriched products. This is particularly relevant for applications in medicinal chemistry and materials science where chirality plays a crucial role.

Untapped Synthetic Potential and Applications

The unique combination of functional groups in Dibrom-m-xylol-2-sulfochlorid makes it a valuable precursor for a wide range of target molecules with potential applications in various fields.

Medicinal Chemistry The sulfonamide moiety is a common feature in many commercially available drugs, including antimicrobials, diuretics, and antiretrovirals. wordpress.com The dibromo-m-xylene core of Dibrom-m-xylol-2-sulfochlorid can be further functionalized to create libraries of novel sulfonamides for drug discovery programs. The bromine atoms can serve as handles for further diversification through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold.

Materials Science Polysubstituted aromatic compounds are fundamental building blocks for advanced materials. rsc.org The rigid and well-defined structure of Dibrom-m-xylol-2-sulfochlorid makes it an interesting candidate for the synthesis of:

Polymers: The sulfonyl chloride and bromine functionalities can be used to create novel polymers with tailored electronic and physical properties.

Metal-Organic Frameworks (MOFs): The molecule could be derivatized into ligands for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.

Agrochemicals The development of new agrochemicals is crucial for ensuring food security. The structural motifs present in Dibrom-m-xylol-2-sulfochlorid are found in some classes of pesticides and herbicides. Its untapped synthetic potential could be harnessed to develop new and more effective agrochemical agents.

Challenges in Scalable Synthesis and Industrial Implementation

While the future research directions for Dibrom-m-xylol-2-sulfochlorid are promising, there are several challenges that need to be addressed for its scalable synthesis and industrial implementation.

Process Safety and Hazard Management Chlorosulfonation reactions are often highly exothermic and involve corrosive and hazardous reagents like chlorosulfonic acid. mdpi.comnih.gov Scaling up such processes requires careful consideration of process safety, including thermal management and the handling of corrosive materials. researchgate.net The development of continuous flow processes can help to mitigate some of these risks. mdpi.com

Purification and Isolation The synthesis of polysubstituted benzenes can often lead to the formation of regioisomers and other impurities, making purification a significant challenge. fiveable.melibretexts.org Developing robust and efficient purification methods will be crucial for the industrial production of Dibrom-m-xylol-2-sulfochlorid in high purity.

A summary of the key challenges and potential mitigation strategies is provided in Table 2.

| Challenge | Description | Potential Mitigation Strategies |

| Process Safety | Handling of corrosive and hazardous reagents, exothermic reactions. | Implementation of continuous flow chemistry, automated process control. mdpi.comresearchgate.net |

| Purification | Separation of regioisomers and other impurities. | Development of advanced chromatographic techniques, crystallization optimization. |

| Cost-Effectiveness | High cost of starting materials, reagents, and energy. | Use of cheaper and more abundant starting materials, catalyst recycling, process optimization for energy efficiency. |

| Environmental Impact | Generation of hazardous waste streams. | Adoption of greener synthetic routes, use of sustainable solvents and reagents. rsc.orgresearchgate.net |

Cross-Disciplinary Research Opportunities

The unique structural features of Dibrom-m-xylol-2-sulfochlorid open up opportunities for collaborative research across different scientific disciplines.

Chemical Biology Sulfonyl-containing compounds are known to interact with various biological targets. Dibrom-m-xylol-2-sulfochlorid and its derivatives could be used as chemical probes to study biological processes or as starting points for the development of new therapeutic agents. This would require collaboration between synthetic chemists and chemical biologists.

Computational Chemistry Computational modeling and theoretical studies can provide valuable insights into the reactivity and properties of Dibrom-m-xylol-2-sulfochlorid. acs.org Collaboration with computational chemists could help in designing more efficient synthetic routes and predicting the properties of novel materials derived from this compound.

Process Engineering The scalable synthesis of Dibrom-m-xylol-2-sulfochlorid will require the expertise of chemical engineers to design and optimize industrial-scale production processes. nih.gov This includes the development of efficient reactor designs, separation processes, and process control strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.